t-Butyl a-(methoxycarbonylmethyl)acrylate
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Overview
Description
1-tert-butyl 4-methyl 2-methylidenebutanedioate is an organic compound characterized by its unique structure and properties. This compound is part of the ester family, which are known for their pleasant fragrances and are commonly used in the production of flavors and perfumes. The presence of the tert-butyl and methyl groups in its structure adds to its distinct chemical behavior and applications.
Preparation Methods
The synthesis of 1-tert-butyl 4-methyl 2-methylidenebutanedioate can be achieved through various synthetic routes. One common method involves the esterification reaction between 4-methyl 2-methylidenebutanedioic acid and tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-tert-butyl 4-methyl 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl 4-methyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Research into its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body, is ongoing.
Industry: It is used in the production of fragrances and flavors due to its ester functional group, which imparts pleasant scents.
Mechanism of Action
The mechanism by which 1-tert-butyl 4-methyl 2-methylidenebutanedioate exerts its effects involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The molecular pathways involved include the catalytic action of enzymes that recognize and process ester bonds, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
1-tert-butyl 4-methyl 2-methylidenebutanedioate can be compared with other esters such as methyl tert-butyl ether and ethyl acetate. While all these compounds share the ester functional group, their unique substituents confer different chemical and physical properties. For instance, methyl tert-butyl ether is commonly used as a fuel additive, whereas ethyl acetate is widely used as a solvent in the pharmaceutical industry. The presence of the tert-butyl group in 1-tert-butyl 4-methyl 2-methylidenebutanedioate makes it more sterically hindered, affecting its reactivity and interactions with other molecules.
Similar compounds include:
- Methyl tert-butyl ether
- Ethyl acetate
- Isopropyl acetate
These compounds highlight the diversity within the ester family and the unique properties conferred by different substituents.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(6-8(11)13-5)9(12)14-10(2,3)4/h1,6H2,2-5H3 |
InChI Key |
SEEQECCFBDURSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(=O)OC |
Origin of Product |
United States |
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